molecular formula C10H12N2O4 B2551294 Methyl 4-((aminocarbamoyl)methoxy)benzoate CAS No. 521289-10-1

Methyl 4-((aminocarbamoyl)methoxy)benzoate

Cat. No.: B2551294
CAS No.: 521289-10-1
M. Wt: 224.216
InChI Key: HOMUQCJVDZDTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate to form methyl 4-hydroxybenzoate. This intermediate is then reacted with aminocarbamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((aminocarbamoyl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-((aminocarbamoyl)methoxy)benzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-((aminocarbamoyl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 4-nitrobenzoate

Comparison: Methyl 4-((aminocarbamoyl)methoxy)benzoate is unique due to its aminocarbamoyl group, which imparts distinct chemical and biological propertiesMethyl 4-hydroxybenzoate and Methyl 4-nitrobenzoate lack the aminocarbamoyl group, making them less versatile in certain reactions .

Properties

IUPAC Name

methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-10(14)7-2-4-8(5-3-7)16-6-9(13)12-11/h2-5H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUQCJVDZDTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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